molecular formula C21H21N3O5S B11510270 methyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

methyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

Cat. No.: B11510270
M. Wt: 427.5 g/mol
InChI Key: LOSNGPRXYPKGJF-UHFFFAOYSA-N
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Description

Methyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate is a complex organic compound with a molecular formula of C21H21N3O5S This compound is characterized by its unique structure, which includes a thiazinan ring, a benzoate group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate typically involves multiple stepsThe final step involves the esterification of the benzoate group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Methyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Methyl 4-[({(2Z)-2-[(2-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate is unique due to its combination of a thiazinan ring and a methoxyphenyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

methyl 4-[[2-(2-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C21H21N3O5S/c1-24-18(25)12-17(30-21(24)23-15-6-4-5-7-16(15)28-2)19(26)22-14-10-8-13(9-11-14)20(27)29-3/h4-11,17H,12H2,1-3H3,(H,22,26)

InChI Key

LOSNGPRXYPKGJF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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